

molecular formula and weight of 2,5-Dimethylhexanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylhexanal

Cat. No.: B8581115

[Get Quote](#)

In-Depth Technical Guide: 2,5-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,5-Dimethylhexanal**, including its molecular formula, weight, and a detailed synthesis protocol. The information is intended to support research, development, and application activities involving this compound.

Core Compound Information

2,5-Dimethylhexanal is a branched-chain aldehyde. Its structure and basic properties are fundamental to its potential applications in organic synthesis.

Molecular Formula and Weight

The molecular formula of **2,5-Dimethylhexanal** is C₈H₁₆O.[1][2] It has a molecular weight of approximately 128.21 g/mol .[1]

Identifier	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1][2]
Molecular Weight	128.21 g/mol	[1]
CAS Number	1860-43-1	[1][2]

Physicochemical Properties

Detailed experimental data on the physical properties of **2,5-Dimethylhexanal** are not readily available in published literature. The following table summarizes computed properties sourced from chemical databases.

Property	Value (Computed)	Source
XLogP3-AA	2.5	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1]
Exact Mass	128.120115130 Da	[1]
Topological Polar Surface Area	17.1 Å ²	[1]

Synthesis Protocol

A known method for the synthesis of **2,5-Dimethylhexanal** involves the hydrogenation of 2,5-dimethylhex-4-en-1-al.

Experimental Protocol: Hydrogenation of 2,5-dimethylhex-4-en-1-al

Materials:

- 2,5-dimethylhex-4-en-1-al (8 g)
- 5% Palladium on carbon (1 g)
- Ethanol (50 ml)
- Dichloromethane (2 ml)
- Hydrogen gas

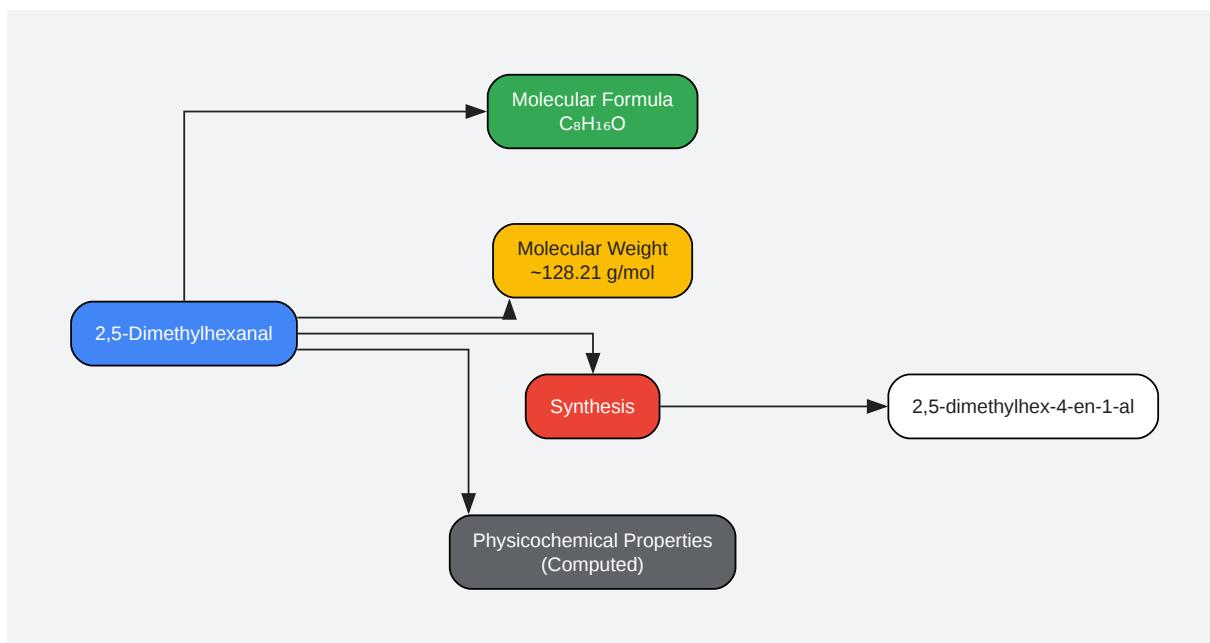
Procedure:

- A mixture of 8 g of 2,5-dimethylhex-4-en-1-al and 1 g of 5% palladium-on-carbon in 50 ml of ethanol is prepared in a suitable reaction vessel.
- The mixture is stirred under an excess of hydrogen gas at one atmosphere of pressure and at room temperature.
- The reaction is continued until the theoretical amount of hydrogen is absorbed, which typically takes about 24 hours.
- Once the reaction is complete, 2 ml of dichloromethane is added to the mixture.
- The mixture is then filtered to remove the palladium-on-carbon catalyst.
- The filtrate is concentrated under reduced pressure to yield **2,5-Dimethylhexanal**.

Spectroscopic Data

Experimental spectroscopic data for **2,5-Dimethylhexanal** is not widely available. Researchers are advised to perform their own analyses for confirmation of structure and purity.

Applications


Currently, there is a notable lack of documented applications of **2,5-Dimethylhexanal** in medicinal chemistry and drug development. While structurally related compounds are utilized as intermediates in various industries, specific examples of **2,5-Dimethylhexanal**'s direct use in the synthesis of bioactive molecules are not readily found in scientific literature. Its potential as a building block in organic synthesis remains an area for further exploration.

Safety and Handling

Specific GHS hazard classifications and detailed safety data sheets for **2,5-Dimethylhexanal** are not readily available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Logical Relationships of 2,5-Dimethylhexanal

The following diagram illustrates the key relationships between the compound's name, structure, and fundamental properties.

[Click to download full resolution via product page](#)

Caption: Key attributes of **2,5-Dimethylhexanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylhexanal | C8H16O | CID 19349187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-dimethylhexanal | lookchem [lookchem.com]
- To cite this document: BenchChem. [molecular formula and weight of 2,5-Dimethylhexanal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8581115#molecular-formula-and-weight-of-2-5-dimethylhexanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com